

# Spectroscopic and Analytical Profile of 1H-Benzo(a)carbazole: A Technical Guide

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## Compound of Interest

Compound Name: 1H-Benzo(a)carbazole

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This technical guide provides an in-depth overview of the spectroscopic data for **1H-Benzo(a)carbazole**, a heterocyclic aromatic compound of interest in various fields of chemical and biomedical research. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. Furthermore, a generalized metabolic pathway and an analytical workflow are visualized to aid in its study and application.

## Spectroscopic Data

The following sections present the key spectroscopic data for **1H-Benzo(a)carbazole**, also referred to as 11H-Benzo[a]carbazole. The data is organized for clarity and ease of reference.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **1H-Benzo(a)carbazole**.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **1H-Benzo(a)carbazole**[\[1\]](#)

<sup>1</sup> H NMR (in CDCl <sub>3</sub> /DMSO-d <sub>6</sub> )	<sup>13</sup> C NMR (in CDCl <sub>3</sub> /DMSO-d <sub>6</sub> )
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)
10.9 (bs, 1H)	139.2
8.32 (d, J = 7.8 Hz, 1H)	135.7
8.04 (d, J = 7.8 Hz, 1H)	132.5
8.03 (d, J = 7.8 Hz, 1H)	128.9
7.90 (d, J = 7.8 Hz, 1H)	125.5
7.39-7.60 (m, 4H)	125.2
7.33 (dd, J = 7.8, 7.8 Hz, 1H)	124.7
7.16 (dd, J = 7.8, 7.8 Hz, 1H)	124.0
121.9	
121.8	
119.9	
119.7	
119.6	
119.5	
118.1	
111.5	

Solvent: 1/1 mixture of CDCl<sub>3</sub> and DMSO-d<sub>6</sub>. bs = broad singlet, d = doublet, m = multiplet, dd = doublet of doublets.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1H-Benzo(a)carbazole** is available from the NIST WebBook and shows characteristic absorption bands.<sup>[2]</sup>

Table 2: Key IR Absorption Bands for 11H-Benzo[a]carbazole

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400	N-H stretching vibration
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C ring stretching
1400-1200	C-N stretching
900-675	Aromatic C-H out-of-plane bending

Data obtained from the condensed phase IR spectrum available on the NIST WebBook.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of **1H-Benzo(a)carbazole**, recorded in ethanol, displays several absorption maxima, which are characteristic of its extended aromatic system.<sup>[2]</sup>

Table 3: UV-Vis Spectroscopic Data for 11H-Benzo[a]carbazole

Wavelength (λ <sub>max</sub> , nm)	Molar Absorptivity (ε, L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	Solvent
230	44700	Ethanol
240	45700	Ethanol
274	30200	Ethanol
284	31600	Ethanol
296	21900	Ethanol
328	5010	Ethanol
335	5010	Ethanol
342	6310	Ethanol

Data sourced from the NIST Chemistry WebBook.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of polycyclic aromatic compounds.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1H-Benzo(a)carbazole** in about 0.7 mL of a suitable deuterated solvent (e.g., a 1:1 mixture of CDCl<sub>3</sub> and DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:**
  - Dissolve a small amount of **1H-Benzo(a)carbazole** in a volatile solvent like methylene chloride.
  - Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Record a background spectrum of the clean, empty sample compartment.
  - Place the salt plate with the sample film in the spectrometer's sample holder.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

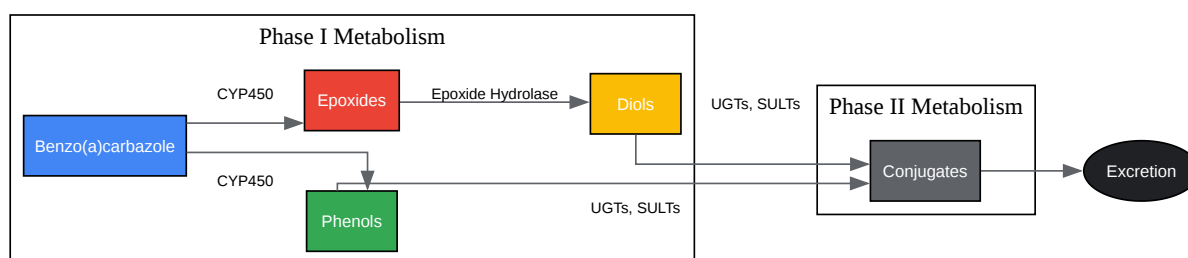
## UV-Vis Spectroscopy

- **Sample Preparation:**
  - Prepare a stock solution of **1H-Benzo(a)carbazole** of a known concentration in a UV-grade solvent (e.g., ethanol).

- Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
  - Fill a matching quartz cuvette with the sample solution.
  - Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
  - Scan the sample over the desired wavelength range (e.g., 200-400 nm).
  - The instrument will record the absorbance of the sample as a function of wavelength.

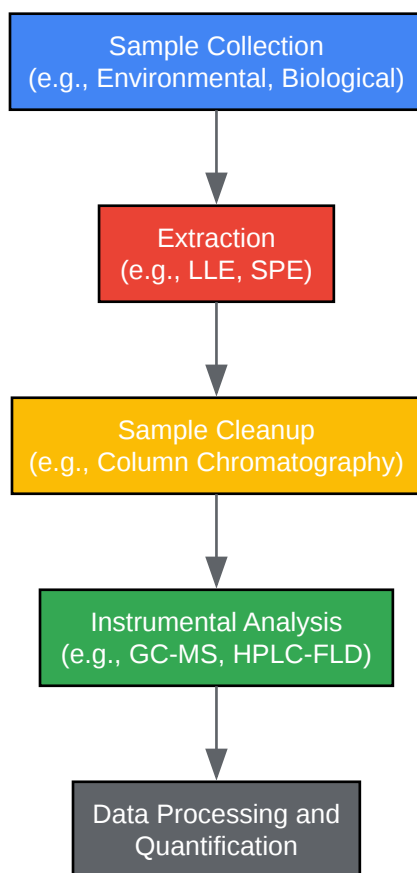
## Visualizations

The following diagrams illustrate a generalized metabolic pathway for benzo[a]carbazole and a typical experimental workflow for the analysis of polycyclic aromatic hydrocarbons (PAHs).



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Caption: Generalized Metabolic Pathway of Benzo(a)carbazole.



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Caption: Experimental Workflow for PAH Analysis.

Carbazole and its derivatives are known to undergo metabolic activation, often initiated by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates.<sup>[3]</sup> The analytical workflow for PAHs, a class of compounds to which benzo(a)carbazole belongs, typically involves extraction from a complex matrix, followed by cleanup and instrumental analysis.<sup>[4][5][6]</sup> Benzo(a)carbazole derivatives have been investigated for various biological activities, including anticancer and antimicrobial properties.<sup>[7][8][9][10]</sup>

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